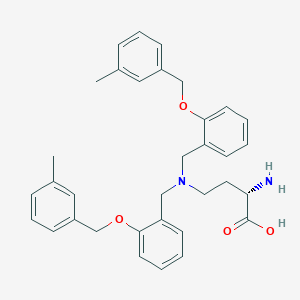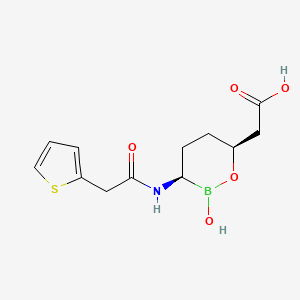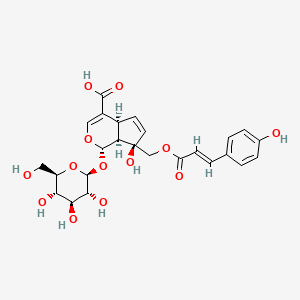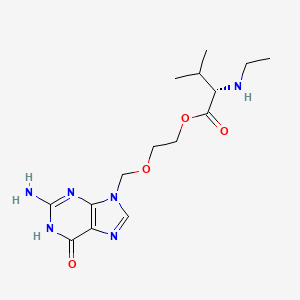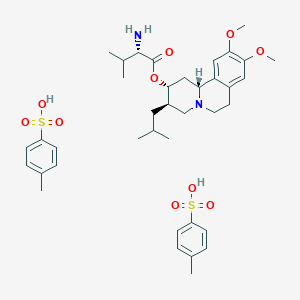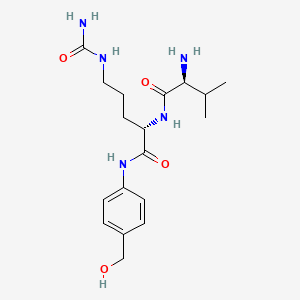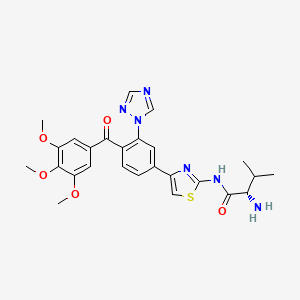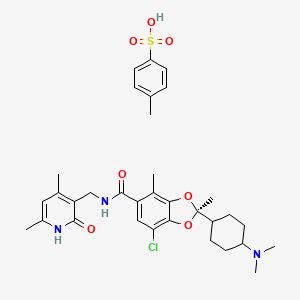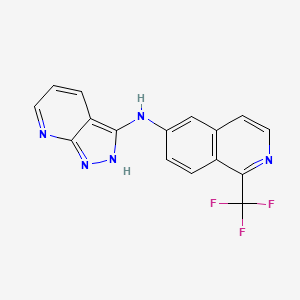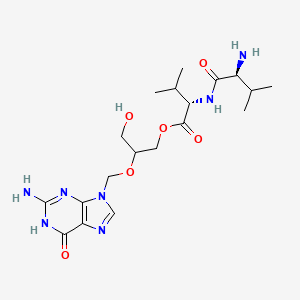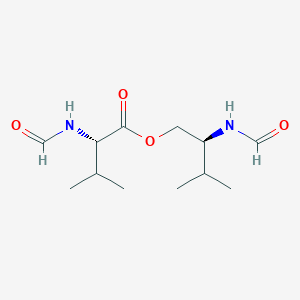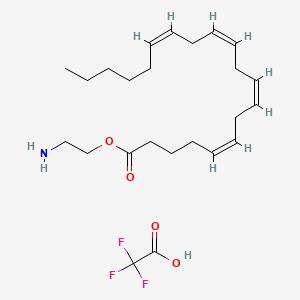
Virodhamine trifluoroacetate
Descripción general
Descripción
Virodhamine trifluoroacetate is a TFA salt of virodhamine, an endogenous cannabinoid receptor mixed agonist/antagonist . It is found in higher concentrations peripherally than anandamide . Virodhamine is a full agonist at GPR55 and CB2 and partial agonist/antagonist at CB1 .
Molecular Structure Analysis
The molecular weight of Virodhamine trifluoroacetate is 461.56 . Its chemical formula is C22H37NO2.CF3CO2H . The InChi Key is APQWCQIPZHJFAU-XVSDJDOKSA-N .Aplicaciones Científicas De Investigación
Endocannabinoid System and Vascular Relaxation
Virodhamine trifluoroacetate's application in scientific research primarily revolves around its interaction with the endocannabinoid system and its effects on vascular relaxation. Virodhamine, acting through endothelial cannabinoid receptors, induces relaxation in human pulmonary arteries and rat mesenteric arteries. It serves as a partial agonist at the cannabinoid CB1 receptor and a full agonist at the CB2 receptor (Kozłowska et al., 2008); (Ho & Hiley, 2004).
Interaction with Monoamine Oxidase
Virodhamine has been studied for its interactions with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. It inhibits both MAO-A and MAO-B, suggesting potential therapeutic applications for neurological disorders (Pandey et al., 2018).
Trifluoroacetic Acid in Organic Synthesis
Research on trifluoroacetic acid, a component of virodhamine trifluoroacetate, includes its uses in organic synthesis, functioning as a solvent, catalyst, and reagent in various chemical transformations (López & Salazar, 2013).
Analytical Chemistry Applications
Trifluoroacetic acid is used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. It acts as an ion-pair reagent in the separation of small ionizable molecules and enhances chromatographic performance (Cai & Li, 1999); (Bobály et al., 2015).
Catalytic Activities
Trifluoroacetic acid is also used to increase the catalytic activity of metal-organic frameworks, indicating its potential in enhancing chemical reactions (Vermoortele et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQWCQIPZHJFAU-XVSDJDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Virodhamine trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



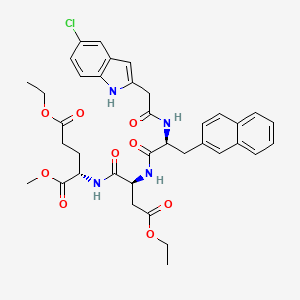
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)
